1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
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Overview
Description
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a chemical compound with the molecular formula C18H23ClN2S. It is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
The synthesis of 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride typically involves the reaction of 2,4-dimethylthiophenol with 1-chloro-3-nitrobenzene to form an intermediate, which is then reduced and reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride involves its interaction with serotonin receptors and the serotonin transporter. The compound acts as a modulator of the serotonin system, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to these targets, the compound can influence the levels of serotonin in the brain, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride can be compared with other similar compounds, such as:
1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine: This compound has a similar structure but differs in the position of the sulfanyl group, which can affect its pharmacological properties.
Buclizine: A piperazine-derivative antihistamine used for its antiemetic and antivertigo effects.
Hydroxyzine: Another piperazine derivative used as an antihistamine and anxiolytic agent.
Properties
IUPAC Name |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20;/h3-7,12-13,19H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZNJMAMIOXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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